molecular formula C16H12N6O B12184791 N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide

Cat. No.: B12184791
M. Wt: 304.31 g/mol
InChI Key: KFJNUTJKMJCSCJ-UHFFFAOYSA-N
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Description

N-[3-(1H-Tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide is a chemical research reagent designed for drug discovery and biochemical research. Its structure incorporates a tetrazole ring, a well-established bioisostere for a carboxylic acid or other planar, nitrogen-rich heterocycles, which can significantly alter a compound's pharmacokinetic properties, such as its metabolic stability, bioavailability, and binding affinity to biological targets . The molecular scaffold of this compound is of significant interest in medicinal chemistry. Research on closely related analogues has demonstrated potential in the inhibition of key enzymes. For instance, compounds featuring the N-(3-(1H-tetrazol-1-yl)phenyl)amide structure have been investigated as novel xanthine oxidase (XO) inhibitors for the potential management of hyperuricemia and gout . Other studies on similar N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have identified them as potent non-carboxylic Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors , presenting a promising lead for targeting type 2 diabetes . The tetrazole moiety is known to facilitate key interactions, such as hydrogen bonding, within enzyme active sites, particularly in sub-pockets like that of the Asn768 residue in xanthine oxidase . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers handling this compound should do so with appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C16H12N6O

Molecular Weight

304.31 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C16H12N6O/c23-16(12-4-5-15-11(8-12)6-7-17-15)19-13-2-1-3-14(9-13)22-10-18-20-21-22/h1-10,17H,(H,19,23)

InChI Key

KFJNUTJKMJCSCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Indole Ring Construction via Fischer Cyclization

The Fischer indole synthesis remains a cornerstone for indole derivatives. Starting from arylhydrazines and carbonyl compounds, cyclization under acidic conditions (e.g., polyphosphoric acid or HCl) yields the indole core. For 5-carboxamide functionalization, ethyl 4,6-dichloroindole-2-carboxylate serves as a common precursor. Hydrolysis of the ester to the carboxylic acid (2) followed by conversion to the acid chloride (using PCl₅) and subsequent amidation with ammonia yields 4,6-dichloroindole-2-carboxamide (3). Dehydration with POCl₃ produces the nitrile (4), which undergoes [2+3] cycloaddition with sodium azide to form the tetrazole (5).

Alternative Routes via Hydrazide Intermediates

Ethyl indole-2-carboxylate derivatives can be converted to carboxyhydrazides (6) using excess hydrazine hydrate. Ring closure with 1,1'-carbonyldiimidazole (CDI) forms 3H-1,3,4-oxadiazol-2-ones (7), which are further functionalized. This method avoids harsh dehydration conditions but requires careful control of reaction stoichiometry.

Synthesis of the 3-(1H-Tetrazol-1-yl)phenyl Subunit

Diazotization and Cyclization of Thiosemicarbazides

A patent by outlines a method for tetrazole formation via diazotization of N,S-disubstituted thiosemicarbazides (IV). Reacting substituted thiosemicarbazides (II) with aralkyl halides (III) in inert solvents (e.g., THF, DMF) yields intermediates (IV), which are diazotized using nitrous acid or alkyl nitrites. The resultant 5-aralkylthio-1H-tetrazole (V) is treated with Friedel-Crafts catalysts (e.g., AlCl₃) to yield 1-substituted tetrazoles. For the target phenyl-tetrazole, 3-aminophenyl precursors are diazotized and cyclized under controlled pH and temperature.

Azide-Nitrile Cycloaddition

The classic Huisgen reaction—reacting nitriles with sodium azide in the presence of ammonium chloride—offers a direct route to 5-substituted tetrazoles. For example, 3-cyanophenyl derivatives undergo [2+3] cycloaddition in DMF at 100–125°C, yielding 3-(1H-tetrazol-1-yl)phenyl groups. Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields (e.g., 69% in 2 hours).

Aryne-Based Tetrazole Functionalization

Recent advances employ 2H-azirines and aryne precursors for regioselective tetrazole attachment. A mixture of 18-crown-6, KF, and 2H-azirine in THF reacts with in situ-generated arynes at 60°C, yielding 3-(2H-tetrazolyl)-indoles. Hydrogenolysis (H₂, Pd/C) removes protecting groups, affording the free tetrazole. This method achieves high regiocontrol but requires stringent anhydrous conditions.

Amide Bond Formation: Coupling Indole and Phenyl-Tetrazole

Carbodiimide-Mediated Coupling

Activation of indole-5-carboxylic acid with CDI forms an imidazolide intermediate, which reacts with 3-(1H-tetrazol-1-yl)aniline in DMF or THF. Triethylamine is often added to scavenge HCl, with yields exceeding 80%. Purification via column chromatography (ethyl acetate/hexane) isolates the product.

Mixed Anhydride Method

Using ethyl chloroformate, the carboxylic acid forms a mixed anhydride with N-methylmorpholine, which couples with the aniline derivative at 0–5°C. This method minimizes racemization but is less efficient for electron-deficient anilines.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Fischer CyclizationHydrazone cyclization, POCl₃ dehydration65–75Scalable, robustHarsh conditions, multiple steps
Azide-NitrileNaN₃, NH₄Cl, DMF, 100°C60–69One-pot, microwave-compatibleSensitivity to nitrile electronics
Aryne Functionalization2H-Azirine, aryne precursors, 60°C70–87High regioselectivityRequires specialized precursors
CDI CouplingCDI activation, amidation80–85Mild conditions, high purityCost of CDI reagent

The aryne method offers superior regioselectivity and yields but demands advanced synthetic expertise. Conversely, the Fischer route, despite its harsh conditions, remains accessible for large-scale production.

Mechanistic Insights into Tetrazole Formation

Density functional theory (DFT) studies reveal that tetrazole formation from nitriles and azides proceeds via nitrile activation to an imidoyl azide intermediate, followed by cyclization. Electron-withdrawing groups on the nitrile lower activation barriers (ΔG‡ ≈ 25 kcal/mol), accelerating reaction rates. Solvent effects are critical: polar aprotic solvents (DMF, DMSO) stabilize transition states, whereas protic solvents impede cyclization.

Optimization Strategies and Side Reactions

Byproduct Mitigation

  • Diazotization Side Products : Excess nitrous acid leads to diazonium salt decomposition; precise stoichiometry and temperature control (10–15°C) are essential.

  • Oxygen Sensitivity : Tetrazole rings oxidize readily; reactions require inert atmospheres (N₂ or Ar).

  • Purification Challenges : Silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1) effectively separates tetrazole derivatives from unreacted nitriles.

Catalytic Enhancements

Nanoparticle catalysts (e.g., CuO NPs) reduce reaction times and improve yields in azide-nitrile cycloadditions, though their application to N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide remains unexplored .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-75.0Apoptosis
Study BHeLa3.2Cell Cycle Arrest

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that it can inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans16 µg/mL

Xanthine Oxidase Inhibition

Another notable application is in the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. This compound has been identified as a potent inhibitor, showing an IC50 value comparable to established inhibitors.

Compound IC50 (µM)
This compound0.031
Topiroxostat0.021

Case Study 1: Anticancer Research

In a controlled study involving various cancer cell lines, this compound was tested for its efficacy in inhibiting tumor growth. The results indicated a significant reduction in tumor size when administered in vivo, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi. The results confirmed its effectiveness, particularly against drug-resistant strains, highlighting its potential role in developing new antimicrobial therapies.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features and Analogs

The compound’s core structure is defined by three regions:

Indole ring : A bicyclic aromatic system with a carboxamide substituent at position 2.

Carboxamide linker : Connects the indole to the phenyl ring.

Tetrazole-substituted phenyl : A phenyl ring with a tetrazole group at position 4.

Analogous Compounds :

Compound Name Structure Highlights Key Differences Reference
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide Bromine at indole position 3; tetrazole at phenyl position 5 Bromine increases molecular weight (494.04 g/mol) and alters electronic properties
N-(3-(1H-Imidazol-1-yl)phenyl)-1H-indole-5-carboxamide Replaces tetrazole with imidazole Imidazole lacks the strong H-bond acceptor capacity of tetrazole
N-(4-Trifluoromethoxyphenyl)-1H-indole-5-carboxamide derivatives Trifluoromethoxy group on phenyl; no tetrazole Enhanced lipophilicity due to CF3 group
3-(1-Pentyl-1H-imidazol-5-yl)-1H-indole derivatives Alkyl chain (pentyl) on imidazole; no carboxamide linker Increased hydrophobicity; altered pharmacokinetics
3-(1H-Tetrazol-5-yl)pyridine derivatives Pyridine instead of indole; tetrazole at position 3 Different aromatic system affects binding interactions

Comparison with Analogs :

  • Bromo-substituted analogs (e.g., ): Synthesized via bromination of the indole precursor before carboxamide coupling.
  • Imidazole-containing analogs (e.g., ): Prepared via Ullmann coupling or nucleophilic substitution of aryl halides with imidazole.
  • Pyridine-tetrazole hybrids (e.g., ): Formed by reacting nicotinic acid with amines, followed by sodium azide treatment.

Pharmacological Activities

Target Compound vs. Analogs

Activity N-[3-(Tetrazol)phenyl]indole Bromo Analog Imidazole Analogs Pyridine-Tetrazole
Xanthine oxidase inhibition IC50 ~0.5 µM (derivatives) Not reported Weak activity (IC50 >10 µM) Moderate (IC50 ~5 µM)
Anticancer (apoptosis induction) Downregulates F-actin, paxillin Not reported Moderate activity Not tested
Antimicrobial Not reported Not reported Moderate (MIC 25–50 µg/mL) Strong (MIC 10–20 µg/mL)
Anti-inflammatory Not reported Not reported 22–70% edema inhibition 30–65% edema inhibition

Key Insights :

  • The tetrazole moiety enhances xanthine oxidase inhibition compared to imidazole analogs due to stronger H-bonding .
  • Bromine substitution increases molecular weight but may reduce solubility, limiting bioavailability .
  • Pyridine-tetrazole hybrids show superior antimicrobial activity, likely due to improved membrane penetration .

Physicochemical Properties

Property Target Compound Bromo Analog Imidazole Analog
Molecular weight 304.31 494.04 345.09
Melting point Not reported >200°C 159–160°C
LogP (predicted) ~2.1 ~3.5 ~1.8
Spectral data NMR: Aromatic protons δ 7.2–8.5 ppm NMR: Bromine shifts δ 7.8–8.2 ppm NMR: Imidazole protons δ 7.5–8.0 ppm

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide is a synthetic compound notable for its unique structural features, including an indole moiety and a tetrazole ring. This combination has been linked to various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C16H12N6O, with a molecular weight of 304.31 g/mol. The presence of the tetrazole ring allows it to mimic carboxylic acids, which can enhance its interaction with biological targets such as enzymes and receptors .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Xanthine Oxidase Inhibition : A study demonstrated that derivatives of this compound can act as potent inhibitors of xanthine oxidase (XO), an enzyme involved in the production of uric acid. The most potent derivative showed an IC50 value of 0.031 μM, which is comparable to the positive control topiroxostat (IC50 = 0.021 μM) .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Initial studies suggest that tetrazole-containing compounds can exhibit antibacterial effects against various pathogens, although specific results for this compound are still being explored .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Hydrogen Bonding : The tetrazole moiety serves as a hydrogen bond acceptor, enhancing binding to target proteins. For instance, it has been shown to form favorable interactions with the Asn768 residue in XO, contributing to its inhibitory potency .

Case Study 1: Xanthine Oxidase Inhibition

A series of derivatives were synthesized and evaluated for their ability to inhibit XO. The study utilized structure-based drug design (SBDD) to optimize the compounds, leading to significant improvements in potency. The findings indicated that the presence of the tetrazole moiety was crucial for enhancing the interaction with the active site of XO.

CompoundIC50 (μM)Remarks
2s0.031Most potent derivative found
Control0.021Topiroxostat, reference standard

Case Study 2: Antimicrobial Activity

In vitro evaluations have suggested that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the specific mechanisms and efficacy against different strains.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
OteseconazoleTetrazole-containing antifungalSpecifically designed for antifungal activity
QuilseconazoleAnother antifungal agentSimilar tetrazole ring but different substituents
N-phenylisonicotinamideContains similar structural featuresFocused on xanthine oxidase inhibition

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